

Application Notes: Validating 2'-RIBOTAC-U-Mediated RNA Degradation

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Compound of Interest

Compound Name: 2'-RIBOTAC-U recruiter-linker

Cat. No.: B15549895

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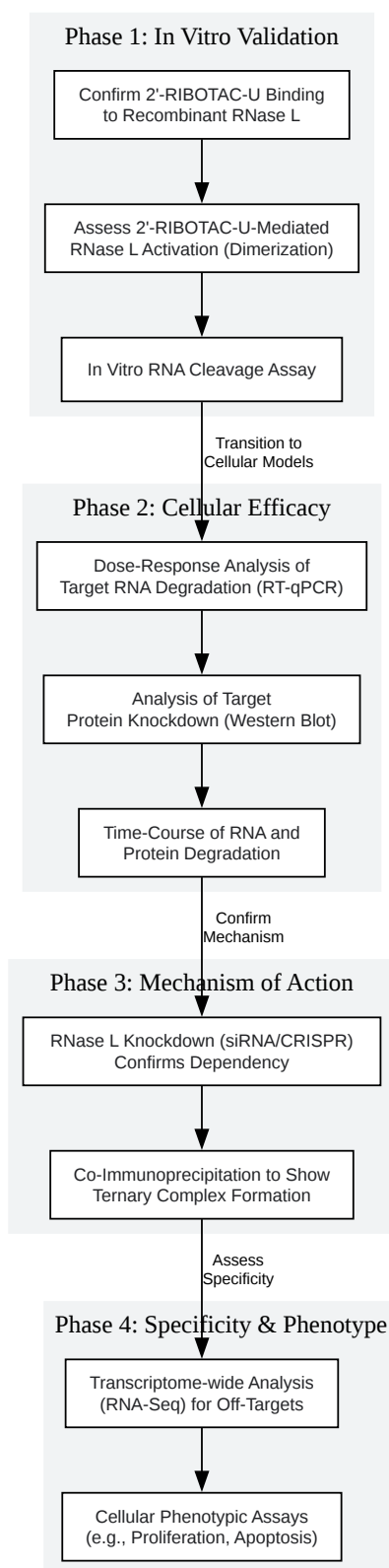
Introduction

Ribonuclease Targeting Chimeras (RIBOTACs) are bifunctional small molecules designed to selectively degrade target RNA molecules within a cell.^{[1][2]} They represent a promising therapeutic strategy for targeting RNAs associated with various diseases.^{[3][4][5]} A 2'-RIBOTAC-U molecule consists of two key moieties connected by a linker: one that binds to a specific target RNA structure and another that recruits an endogenous ribonuclease, typically RNase L.^{[1][6]} Upon binding to the target RNA, the RIBOTAC brings RNase L into close proximity, inducing its dimerization and activation, which leads to the cleavage and subsequent degradation of the target RNA.^{[1][7]}

This document provides a detailed protocol for the experimental validation of a novel 2'-RIBOTAC-U, ensuring its efficacy, mechanism of action, and specificity. The workflow progresses from initial in vitro biochemical assays to cellular validation of on-target activity and mechanism.

Core Validation Workflow

The validation process for a 2'-RIBOTAC-U follows a logical progression from in vitro characterization to cellular assays to confirm its intended biological activity and mechanism.

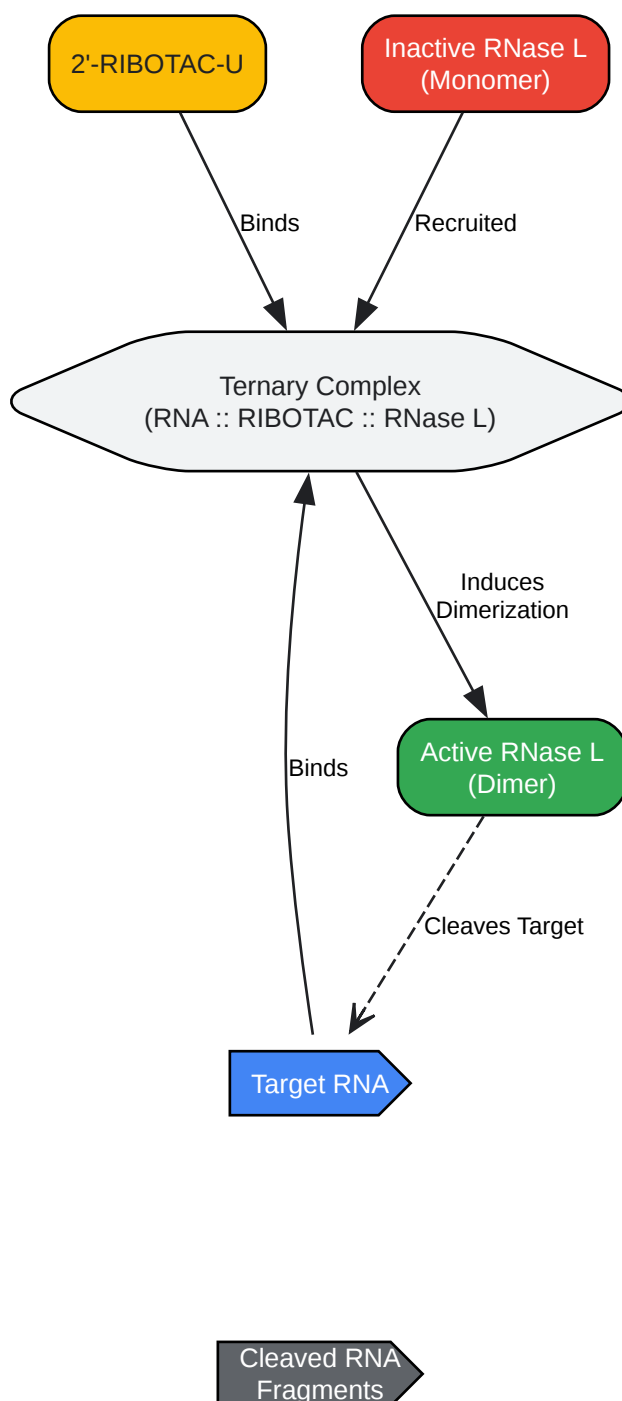


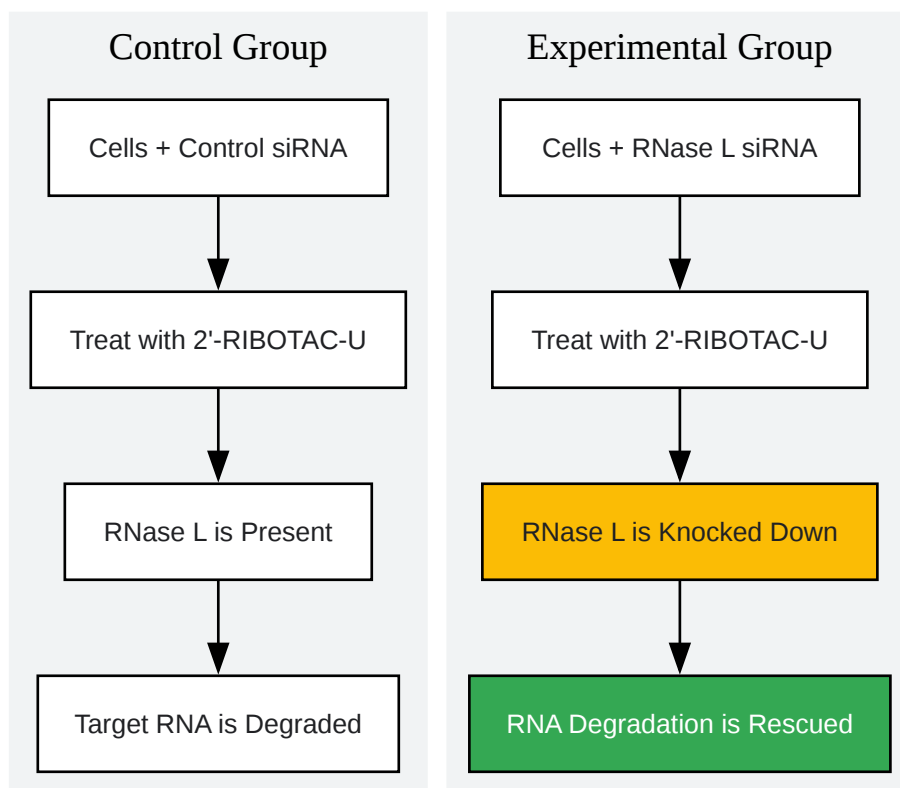
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Figure 1: Overall workflow for 2'-RIBOTAC-U validation.

Signaling Pathway: Mechanism of Action

The fundamental mechanism of a 2'-RIBOTAC-U involves hijacking the cell's own RNase L enzyme to target a specific RNA for destruction.





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